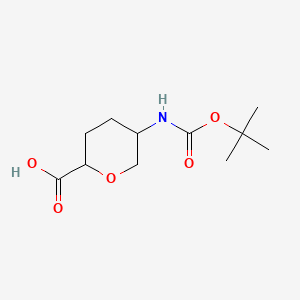
3-Amino-3-deoxy-D-mannose Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-deoxy-D-mannose Hydrochloride is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of D-mannose, where the hydroxyl group at the third position is replaced by an amino group, and it is stabilized as a hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-deoxy-D-mannose Hydrochloride typically involves the selective amination of D-mannoseThe final step involves the removal of protective groups and the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-deoxy-D-mannose Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
3-Amino-3-deoxy-D-mannose Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Utilized in the study of glycan structures and their roles in biological processes.
Medicine: Investigated for its potential in drug development, particularly in targeting glycan-related pathways.
Industry: Employed in the production of glycosylated products and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 3-Amino-3-deoxy-D-mannose Hydrochloride involves its interaction with glycan structures. The amino group allows it to form stable bonds with various biological molecules, influencing glycan synthesis and degradation pathways. It targets enzymes involved in glycosylation processes, thereby modulating the structure and function of glycoproteins .
Comparison with Similar Compounds
D-Mannosamine Hydrochloride: Another amino sugar derivative used in similar applications.
D-Glucosamine Hydrochloride: Commonly used in the synthesis of glycosaminoglycans and other glycoconjugates.
Uniqueness: 3-Amino-3-deoxy-D-mannose Hydrochloride is unique due to its specific structure, which allows it to participate in distinct biochemical pathways. Its ability to form stable interactions with glycan structures makes it particularly valuable in glycobiology research .
Properties
IUPAC Name |
(2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOMBKCPIMCOO-MVNLRXSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703501 |
Source


|
| Record name | 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69880-85-9 |
Source


|
| Record name | 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)
![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)





